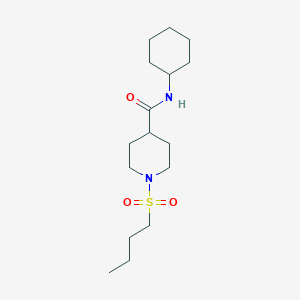

1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide often involves multiple steps, starting with basic piperidine derivatives. For instance, N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives are synthesized through a multi-step process involving the initial formation of ethyl piperidine-4-carboxylate, followed by various sulfonylation and hydrazide formation steps (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of compounds within this family, including 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, is characterized by detailed spectroscopic analyses. The crystal structures of related compounds have been elucidated, showing specific conformational features and configurations, which are crucial for understanding their chemical behavior and interactions (Aydinli, Sayil, & Ibiş, 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are foundational for synthesizing a wide range of derivatives with potential biological activities. These reactions are often influenced by the presence of the sulfonyl and piperidine functional groups, which can interact with different reagents and catalysts to form new compounds (Barco, Benetti, Risi, Marchetti, Pollini, & Zanirato, 1998).

Aplicaciones Científicas De Investigación

Cyclin-Dependent Kinase Inhibitors

Beta-piperidinoethylsulfides, related to 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, have been studied for their ability to inhibit cyclin-dependent kinase CDK2. This application is significant in medicinal chemistry, particularly for potential cancer treatments. (Griffin et al., 2006)

Serotonin Receptor Antagonism

Another application involves derivatives of piperidine, like 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, which are used as selective 5-HT(2A) receptor antagonists. These compounds are important in the development of treatments for various psychiatric disorders. (Fletcher et al., 2002)

Study of Stereodynamics and the Perlin Effect

N-Trifyl substituted diheterocyclohexanes, related to 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, have been researched for their stereodynamic behavior and the Perlin effect. This research is crucial in the field of organic chemistry for understanding molecular interactions and conformations. (Shainyan et al., 2008)

Anti-Acetylcholinesterase Activity

Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, structurally similar to 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, have been synthesized and evaluated for their anti-acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. (Sugimoto et al., 1990)

Antibacterial Activity

The sulfonamide framework, similar to 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, has been explored for its antibacterial properties against organisms like Escherichia coli and Staphylococcus aureus. (Ajani et al., 2013)

Polymer Synthesis

The compound has been used in polymer-bound synthesis, aiding in the creation of substituted piperidin-4-one derivatives. This is particularly relevant in the field of polymer chemistry for developing new materials. (Barco et al., 1998)

Metabolic Pathway Studies

Its derivatives have been studied to understand the metabolic pathways in humans, particularly in the context of novel antidepressants. This research is critical for drug development and understanding human biochemistry. (Hvenegaard et al., 2012)

Synthesis of N-Heterocycles

The compound's derivatives have been used in the synthesis of N-heterocycles via sulfinimines, showcasing its utility in creating structurally diverse molecules for pharmaceutical applications. (Philip et al., 2020)

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-butylsulfonyl-N-cyclohexylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O3S/c1-2-3-13-22(20,21)18-11-9-14(10-12-18)16(19)17-15-7-5-4-6-8-15/h14-15H,2-13H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCDBFOWASXEAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5517918.png)

![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)

![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)

![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)

![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)